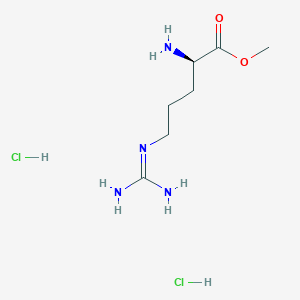

H-D-Arg-OMe.2HCl

Beschreibung

Contextualization within D-Amino Acid Chemistry and Peptide Science

In the realm of biochemistry, amino acids predominantly exist in the L-isomeric form. D-amino acids, their non-superimposable mirror images or "unnatural" isomers, are less common in nature but have garnered significant attention in peptide science. lookchem.comchemicalbook.com The incorporation of D-amino acids into peptide chains is a key strategy for enhancing the stability of peptide-based therapeutics. Peptides constructed from D-amino acids are resistant to degradation by proteases, the enzymes that typically break down naturally occurring L-peptides, thereby extending their half-life in biological systems.

H-D-Arg-OMe.2HCl serves as a fundamental reagent in this context. The "D-Arg" component provides the D-stereochemistry, while the "OMe" (methyl ester) group represents a classic C-terminal protecting group. tcichemicals.com In peptide synthesis, it is crucial to temporarily block the carboxylic acid and amino groups of the constituent amino acids to control the sequence of amide bond formation. acs.orgaklectures.com The esterification of the carboxyl group, as seen in this compound, is a foundational technique that prevents it from reacting out of turn during the coupling of amino acid residues. acs.orgsigmaaldrich.com Kinetic studies have shown that D-amino acid esters can act as effective nucleophiles in certain deacylation reactions. lookchem.com

Significance as a D-Arginine Derivative in Research Applications

The utility of this compound extends across several areas of scientific investigation, primarily leveraging its identity as a derivative of D-arginine. chemimpex.com It is widely used as a precursor and intermediate in the synthesis of more complex pharmaceutical compounds. lookchem.comchemimpex.com A notable example is its use in the synthesis of 1-Deamino-8-D-arginine vasopressin, a drug used in the treatment of various bleeding disorders. lookchem.comchemicalbook.com

Furthermore, this compound is instrumental in biochemical research focused on the nitric oxide (NO) signaling pathway. chemimpex.com D-Arginine and its derivatives are known to interact with this system; for instance, D-Arginine is used to inhibit glutamate-induced nitric oxide production in research models. lookchem.comchemicalbook.com The ability to modulate NO synthesis makes this compound a valuable tool in studies related to cardiovascular health, vascular function, and neurological conditions. lookchem.comchemimpex.com Researchers also utilize this compound in protein and peptide engineering to create modified biomolecules with enhanced stability or novel activities for potential therapeutic applications. chemimpex.com

Table 2: Key Research Applications of this compound

| Research Area | Application |

|---|---|

| Pharmaceutical Development | Serves as a precursor in the synthesis of pharmaceuticals, such as 1-Deamino-8-D-arginine vasopressin. lookchem.comchemimpex.com |

| Biochemical Research | Used in studies involving the modulation of nitric oxide (NO) synthesis, particularly the inhibition of glutamate-induced NO production. lookchem.comchemimpex.com |

| Protein Engineering | Employed to modify proteins and peptides to enhance their stability and biological activity for therapeutic purposes. chemimpex.com |

| Neuroscience | Acts as a valuable compound for the development of drugs targeting neurological conditions due to its role in the nitrergic system. lookchem.com |

Historical Perspectives in Amino Acid Esterification and Peptide Conjugation Methodologies

The development of this compound is rooted in the long history of chemical methodologies designed to manipulate amino acids and peptides. Amino acid esterification, the core chemical modification of this compound, is a historically significant process in organic chemistry. The Fischer esterification, first described in the late 19th century, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, a foundational reaction that paved the way for the protection of amino acid carboxyl groups. pearson.com Early 20th-century research further explored the specific conditions for the esterification of alpha-amino acids. acs.org This protection strategy became indispensable for the advancement of both solution-phase and solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of amino acids into defined peptide sequences. sigmaaldrich.com

More broadly, this compound is relevant to the advanced field of peptide conjugation. This modern synthetic process involves the covalent attachment of other molecules—such as polymers like polyethylene (B3416737) glycol (PEG), lipids, or small-molecule drugs—to a peptide. neulandlabs.comacs.org The primary goals of peptide conjugation are to overcome the inherent limitations of peptide therapeutics, such as poor stability against enzymatic degradation and short circulation half-lives. neulandlabs.commolecularcloud.org By conjugating moieties to a peptide, researchers can significantly improve its pharmacokinetic properties and enhance its targeted delivery to specific tissues or cells. acs.org The creation of peptide-drug conjugates (PDCs) is an emerging and promising strategy in targeted therapy, combining the specificity of a peptide with the potency of a cytotoxic drug. frontiersin.org The fundamental chemical principles that enable the creation of a simple derivative like this compound are the same ones that underpin these sophisticated conjugation strategies, which employ a variety of chemical reactions, including click chemistry and thiol-based chemistries, to link different molecular components. neulandlabs.com

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZOBNLCUAXLF-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507741 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78851-84-0 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of H D Arg Ome.2hcl

Advanced Approaches to the Esterification of D-Arginine

The synthesis of D-arginine methyl ester is a critical first step for its subsequent use in more complex chemical reactions. The esterification of the carboxylic acid group of D-arginine is typically performed in the presence of an acid catalyst, leading to the formation of the stable dihydrochloride (B599025) salt.

Sonochemical Acceleration in Amino Acid Ester Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient methodology in organic chemistry. benthamscience.comekb.eg In the context of amino acid esterification, sonochemistry offers significant advantages over traditional methods. Research has demonstrated that the application of ultrasonic waves can dramatically accelerate the esterification of amino acids, including arginine, using thionyl chloride and an alcohol. niscpr.res.inscispace.com This method is notable for its high efficiency, with reactions often reaching completion in 30-45 minutes at ambient temperature, yielding pure products in the range of 94-98%. niscpr.res.inscispace.com The standard procedure involves suspending the amino acid in dry methanol (B129727), adding freshly distilled thionyl chloride, and subjecting the mixture to ultrasonication in a sonic bath. scispace.com The acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with intense heat and pressure, thereby promoting the reaction. ekb.eg

Table 1: Comparison of Sonochemical vs. Conventional Esterification of H-Arg-OMe·2HCl

| Parameter | Sonochemical Method | Conventional Method |

|---|---|---|

| Reaction Time | 40 minutes scispace.com | 2-4 hours (reflux) or >24 hours (stirring at RT) niscpr.res.in |

| Yield | 95% scispace.com | Generally lower and requires more purification |

| Temperature | Ambient Temperature scispace.com | Reflux Temperature or Room Temperature niscpr.res.in |

| Energy Input | Ultrasound (35 kHz) scispace.com | Thermal (heating mantle or stirrer) |

Thionyl Chloride Mediated Esterification Protocols

The use of thionyl chloride (SOCl₂) in an alcohol solvent (such as methanol or ethanol) is a well-established and efficient method for preparing amino acid esters. niscpr.res.insapub.org This protocol is widely employed for both L- and D-isomers of arginine. The reaction involves treating the amino acid with an excess of the alcohol and thionyl chloride. Thionyl chloride serves a dual purpose: it reacts with the alcohol to form the esterifying agent and the HCl catalyst in situ. google.comfao.org A key advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, which drives the equilibrium towards the product. niscpr.res.in The direct methylation of D-arginine using this method has been shown to produce the dihydrochloride salt with a purity of over 98%.

Optimization of Reaction Conditions for Dihydrochloride Salt Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of H-D-Arg-OMe·2HCl. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. For the thionyl chloride method, one patented approach involves a staged temperature profile: after adding L-arginine to a pre-reacted solution of thionyl chloride in ethanol (B145695) at a low temperature (-5 to 0°C), the mixture is warmed to 25-30°C for 2 hours and then refluxed at 75-80°C for another 2 hours. google.com This controlled heating sequence ensures a complete reaction. The molar ratio of L-arginine to thionyl chloride to ethanol is recommended to be 1:1.1:10 for optimal results. google.com Another optimization strategy suggests that the continuous or intermittent addition of thionyl chloride to the amino acid-alcohol mixture should be carried out at an internal temperature of 20°C or higher to improve the reaction efficiency. google.com For sonochemical synthesis, the reaction progress is typically monitored using thin-layer chromatography (TLC) to determine the point of completion, ensuring isolation of the product at the optimal time. scispace.com

Strategic Utilization in Complex Conjugation Reactions

H-D-Arg-OMe·2HCl is a valuable building block in synthetic chemistry, primarily due to its protected carboxylic acid group and a free primary amine, along with the reactive guanidinium (B1211019) side chain. This structure allows for its strategic incorporation into larger molecules.

Coupling with Carboxylic Acid Derivatives for Peptide Elongation

As a protected form of D-arginine, H-D-Arg-OMe·2HCl is frequently used in peptide synthesis. chemicalbook.com The free α-amino group can be readily coupled with the activated carboxylic acid of another amino acid or a peptide fragment to form a new peptide bond, thus elongating the peptide chain. This process is a fundamental step in both solution-phase and solid-phase peptide synthesis (SPPS). vulcanchem.com For instance, the coupling of L-arginine ethyl ester dihydrochloride with fatty acid chlorides, such as octanoyl chloride, can be achieved through a Schotten-Baumann reaction in an aqueous medium, where the pH is controlled to facilitate the acylation of the amino group. sapub.org This type of reaction demonstrates the utility of arginine esters in creating lipoamino acids and peptidomimetics.

Integration into Diverse Molecular Architectures

The unique properties of the arginine side chain are often exploited by integrating H-D-Arg-OMe·2HCl into more complex molecular structures to enhance their biological activity or physical properties. nih.gov The positively charged guanidinium group can improve water solubility and facilitate strong electrostatic interactions with negatively charged biological targets, such as bacterial membranes or the phosphate (B84403) backbone of nucleic acids. nih.govcreative-peptides.com

Research has shown that conjugating arginine esters to other molecules can significantly boost their efficacy. For example, an icaritin-arginine conjugate was found to be the most effective among several flavone (B191248) derivatives in antibacterial assays, an effect attributed to its enhanced water solubility and interaction with bacterial membranes. nih.gov Similarly, incorporating D-arginine methyl ester into cyclic RGD peptides has been shown to increase their resistance to proteolytic degradation and improve their binding affinity to αvβ3 integrins, which is relevant for developing anti-angiogenic cancer therapies. vulcanchem.com These examples highlight the strategic use of H-D-Arg-OMe·2HCl to build complex molecules with tailored functionalities.

Table 2: Research Findings on H-D-Arg-OMe·2HCl Conjugation

| Conjugate Type | Base Molecule | Purpose of Conjugation | Research Outcome | Reference |

|---|---|---|---|---|

| Peptidomimetic | Cyclic RGD Peptide | Enhance proteolytic resistance and cellular uptake | Improved binding affinity to αvβ3 integrins for anti-angiogenic therapy | vulcanchem.com |

| Flavone Conjugate | Icaritin | Improve antibacterial activity and water solubility | Highest efficacy among derivatives due to electrostatic interaction with bacterial membranes | nih.gov |

| Lipoamino Acid | Fatty Acid Chloride | Create cationic surfactants | Resulting Nα-Acyl L-Arginine ethyl ester showed significant antimicrobial activity | sapub.org |

Comparative Synthetic Studies with L-Stereoisomer Counterparts (H-L-Arg-OMe.2HCl)

The synthesis of amino acid methyl esters, including the D- and L-isomers of arginine methyl ester, is a common procedure in organic and medicinal chemistry. These compounds serve as crucial building blocks in peptide synthesis and as intermediates for various pharmacologically active molecules. While the fundamental chemical principles governing the synthesis of both H-D-Arg-OMe.2HCl and H-L-Arg-OMe.2HCl are identical, the stereochemical difference can influence reaction kinetics, yields, and the potential for side reactions, particularly racemization.

A widely applicable method for the preparation of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). nih.gov This one-pot synthesis is valued for its operational simplicity and generally provides good to excellent yields under mild, room temperature conditions. nih.gov The reaction proceeds via the in situ formation of silyl (B83357) esters and subsequent esterification with methanol, with the hydrochloric acid generated forming the dihydrochloride salt.

While a direct head-to-head comparative study reporting the yields and purity for the synthesis of both this compound and H-L-Arg-OMe.2HCl using the TMSCl/methanol method is not extensively documented in publicly available literature, the general procedure is applicable to a wide range of amino acids, including L-arginine. nih.gov Given the identical chemical reactivity of enantiomers in an achiral environment, it is expected that the synthesis of this compound would proceed with similar efficiency to that of its L-counterpart under the same reaction conditions.

A critical aspect in the synthesis of chiral amino acid derivatives is the potential for racemization. The esterification of N-protected amino acids using TMSCl has been reported to proceed with minimal racemization. nih.gov However, the direct esterification of free amino acids presents a higher risk of racemization, a factor that requires careful consideration and analysis in the synthesis of optically pure D- and L-arginine methyl esters. nih.gov

In the context of chemical transformations, the stereochemistry of the arginine methyl ester can significantly influence its reactivity, particularly in enzyme-catalyzed reactions and in interactions with other chiral molecules.

A study on the biocatalytic stereoselective deuteration of α-amino acids and their methyl esters using the enzyme SxtA AONS provides a direct comparison of the reactivity of D- and L-arginine methyl esters. nih.gov This transformation involves the exchange of the α-proton for a deuterium (B1214612) atom from D₂O.

| Substrate | Deuteration Level (%) | Enantiomeric Ratio (L:D) after 18h |

| L-Arg-OMe | >95 | 93:7 |

| D-Arg-OMe | 89 | 38:62 |

Table 1: Comparative Biocatalytic Deuteration of L- and D-Arginine Methyl Ester. Data sourced from a study on stereoselective deuteration. nih.gov

The data clearly indicates that while both isomers undergo deuteration, the enzyme exhibits a strong preference for the L-isomer, resulting in a higher level of deuteration and greater retention of the original stereochemistry. nih.gov In contrast, the D-isomer not only shows a slightly lower deuteration level but also undergoes significant racemization under the reaction conditions. nih.gov This highlights the profound impact of stereochemistry on enzyme-mediated chemical transformations.

Another important chemical transformation for arginine derivatives is their participation in peptide bond formation. The efficiency and stereochemical integrity of this process are paramount in peptide synthesis. To investigate the potential for racemization during peptide coupling, a study synthesized dipeptides using both L- and D-histidine with L-arginine methyl ester. nih.gov The synthesis of Boc-L-His-Arg-OMe, Boc-D-His-Arg-OMe, and Boc-D,L-His-Arg-OMe under solvent-free microwave irradiation conditions was shown to proceed without racemization, as confirmed by HPLC analysis. nih.gov While this study did not directly use this compound as a starting material, it underscores the importance of the stereochemistry of the coupling partners in determining the stereochemical outcome of the reaction. It is a reasonable inference that the use of this compound in a similar coupling reaction with a chiral amino acid would also proceed with retention of configuration, provided that the coupling conditions are optimized to prevent racemization.

The differential interaction of D- and L-arginine with other chiral molecules further illustrates the impact of stereochemistry on their chemical behavior. For instance, studies on the binding of arginine to RNA have shown a conserved stereoselectivity, with a consistent preference for L-arginine over D-arginine. nih.gov This stereospecific binding is a form of chemical interaction that is highly dependent on the three-dimensional arrangement of atoms.

H D Arg Ome.2hcl in Advanced Peptide and Peptidomimetic Synthesis Research

Design and Synthesis of Conformationally Constrained Peptidomimetics

Incorporation into Macrocyclic Peptidomimetic Frameworks

Macrocyclic compounds have garnered significant attention in medicinal chemistry due to their potential to modulate challenging biological targets and access novel chemical entities chimia.ch. Macrocyclization can impart favorable pharmacokinetic properties, such as improved membrane permeability and enhanced metabolic stability, when compared to their linear counterparts chimia.chosti.gov. The incorporation of D-amino acids, including D-arginine derivatives, into macrocyclic frameworks can further influence these properties and introduce unique structural features. For instance, peptide backbone modifications, such as the inclusion of D-amino acids, have been explored in the synthesis of macrocyclic proteasome inhibitors, aiming to fine-tune biological activity and structural characteristics nih.gov. While direct incorporation of H-D-Arg-OMe.2HCl into specific macrocyclic structures is an area of ongoing research, its potential as a building block for creating conformationally constrained peptidomimetics with altered biological profiles is significant nih.govgoogle.com. Such modifications are crucial for developing molecules that mimic or modulate the function of natural peptides, offering new avenues for therapeutic development chimia.chosti.gov.

Synthesis of Electrophilic Peptide Analogs for Protease Inhibition

This compound is a key precursor in the synthesis of electrophilic peptide analogs designed to inhibit various proteases. These analogs often mimic the natural peptide substrates of enzymes but are modified to create a reactive electrophilic warhead, leading to irreversible or potent reversible inhibition google.comnih.gov. Such compounds have been developed as inhibitors for enzymes like thrombin and furin, which play critical roles in physiological processes and disease states google.comnih.govuni-marburg.de. The synthesis typically involves coupling peptide fragments with appropriately functionalized electrophilic moieties. The arginine residue, particularly at the P1 position, is often a crucial recognition element for many proteases, making derivatives of D-arginine valuable in designing selective inhibitors google.comnih.gov.

Development of Dipeptide and Tripeptide Analogs Containing D-Arginine Derivatives

The synthesis of dipeptide and tripeptide analogs incorporating D-arginine derivatives is a common strategy in protease inhibitor development. These shorter peptide chains can effectively present the crucial recognition elements and the electrophilic warhead to the target enzyme. For instance, tripeptide analogs featuring an arginine residue have been reported as potent inhibitors of trypsin-like serine proteases, such as thrombin google.com. Similarly, dipeptide structures can be designed where an electrophilic amino acid derivative is conjugated with another amino acid, potentially including a D-arginine derivative, to target specific enzymes google.com. Research into furin inhibitors has also involved the synthesis of various peptide lengths, including those that utilize arginine mimetics, to optimize potency and selectivity nih.govnih.gov.

Strategic Derivatization at the P1 Arginine Position in Enzyme Inhibitors

The P1 position of a peptide substrate is often the primary binding site for many proteases, and it is frequently occupied by an arginine or lysine (B10760008) residue. Consequently, strategic derivatization at this position, often involving arginine or its mimetics, is a cornerstone in the design of potent and selective enzyme inhibitors google.comnih.govuni-marburg.de. For example, research has focused on incorporating decarboxylated arginine mimetics into the P1 position of substrate-analogue peptidic inhibitors to achieve high potency against enzymes like furin nih.gov. Alternatives to traditional electrophilic P1 arginine chloromethylketones have also been explored to develop reversible inhibitors google.com. The precise modification at the P1 arginine position can significantly influence inhibitor affinity and specificity, making it a critical area for synthetic chemists nih.govuni-marburg.de.

Table 1: Potency of Furin Inhibitors with P1 Arginine Mimetics

The following table summarizes the inhibitory potency (Ki values) of various peptide-based inhibitors targeting furin, highlighting modifications at the P1 position. These data illustrate the impact of specific derivatizations on enzyme inhibition.

| Inhibitor Designation | P1 Position Mimetic | Ki Value (nM) | Reference |

| 15 | 4-amidinobenzylamide | 0.81 | nih.gov |

| 18 | Lys-4-Amba | 491 | nih.gov |

| 19 | D-Leu-4-Amba | 444 | nih.gov |

| 21 | Arg-4-Amba | 164 | nih.gov |

| 22 | Arg-4-Amba | 79 | nih.gov |

| 4 | Arg-Val-Arg-4-Amba | Not specified | nih.gov |

| 5 | (Arg)2-Val-Arg-4-Amba | Not specified | nih.gov |

| 16 | Nα(carbamidoyl)-Arg-Arg-Arg-Val-Arg-4-Amba | 0.0062 | nih.gov |

Note: Some inhibitors listed in the source material were not directly comparable or lacked specific Ki values for furin in the context of P1 arginine mimetics, and are therefore omitted or noted as "Not specified". The focus is on demonstrating the impact of P1 modifications.

Biochemical and Pharmacological Research Applications of H D Arg Ome.2hcl Derivatives

Enzyme Inhibition Mechanism Studies of D-Arginine-Containing Peptides

The incorporation of D-arginine, often derived from H-D-Arg-OMe.2HCl, into peptide sequences is a key strategy for developing potent and specific enzyme inhibitors. The D-amino acid confers resistance to degradation by proteases, enhancing the stability and bioavailability of these molecules in biological systems.

Serine Protease Inhibition: Focus on Thrombin and Furin

Serine proteases are a class of enzymes that play critical roles in various physiological processes, including blood coagulation and protein activation. nih.govlabome.com Arginine esters, due to their structural similarity to the natural substrate, are effective inhibitors of these enzymes. nih.govbiosynth.com

Thrombin , a key serine protease in the coagulation cascade, is a primary target for antithrombotic drugs. Studies have shown that both L- and D-arginine ester compounds can inhibit thrombin-induced platelet activation. nih.gov For instance, D-arginine methyl ester (D-ArgOMe) has been shown to reduce the increase in cytosolic calcium induced by alpha-thrombin in human platelets, although with a higher IC50 value (2206.7 microM) compared to its L-counterpart (656.3 microM). nih.gov The inhibitory mechanism of these arginine esters appears to be linked to their effect on the Na+/H+ antiporter, a key regulator of intracellular pH and calcium levels. nih.gov

Furin , another important serine protease, is involved in the processing of precursor proteins to their active forms and is implicated in various pathologies, including viral infections and cancer. nih.govresearchgate.net Peptides containing D-arginine have emerged as potent furin inhibitors. A notable example is hexa-D-arginine, which acts as a stable furin inhibitor with a Ki value of 106 nM. nih.govmedchemexpress.commedchemexpress.com This inhibitor has been shown to block the furin-mediated activation of bacterial toxins like Pseudomonas exotoxin A in vivo. nih.gov The potency of poly-D-arginine analogues highlights the significance of the D-arginine residue in achieving effective inhibition of furin and related proprotein convertases. nih.gov

Arginase Inhibition by Boron-Containing Arginine Derivatives

Arginase is a metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.gov Its overexpression is associated with various diseases, leading to a depletion of L-arginine, which is also a substrate for nitric oxide synthase (NOS). nih.govmdpi.com Consequently, arginase inhibitors are being investigated as potential therapeutics.

A significant class of arginase inhibitors is based on boron-containing arginine derivatives. nih.govnih.gov These compounds, such as 2(S)-amino-6-boronohexanoic acid (ABH), are designed to mimic the transition state of the arginine hydrolysis reaction. mdpi.com The boron atom in these inhibitors is attacked by a hydroxide (B78521) ion in the enzyme's active site, forming a stable tetrahedral intermediate that effectively blocks the enzyme's activity. nih.govmdpi.com While much of the research has focused on L-arginine analogs, the principles of incorporating a boron-containing moiety can be applied to D-arginine derivatives to explore stereospecific inhibition of arginase.

Elucidation of Modulatory Effects on Enzymatic Activity and Selectivity

The use of D-arginine derivatives allows for the fine-tuning of enzymatic activity and selectivity. The stereochemistry of the arginine residue can significantly influence the binding affinity and inhibitory potency of a peptide.

For instance, in the case of furin inhibition, poly-D-arginine peptides have shown high potency. nih.gov Hexa-D-arginine, for example, exhibits selectivity for furin (Ki = 106 nM) over other proprotein convertases like PACE4 (Ki = 580 nM) and PC1 (Ki = 13.2 µM). medchemexpress.commedchemexpress.com This selectivity is crucial for developing therapeutic agents with minimal off-target effects. The D-configuration likely orients the peptide in the active site in a manner that enhances its interaction with furin specifically.

Similarly, the substitution of L-amino acids with D-amino acids in antimicrobial peptides containing arginine has been shown to modulate their activity and stability. biorxiv.orgsciety.orgresearchgate.net This highlights the general principle that the stereochemistry of amino acid residues is a key determinant of the biological activity of peptides.

Investigation of Biological Pathway Modulation via Peptide Analogs

Peptide analogs derived from this compound are valuable tools for probing and modulating complex biological pathways, including inflammatory and immune responses, as well as microbial pathogenesis.

Anti-inflammatory Research through Macrocyclic Peptidomimetics (e.g., C5a Receptor Antagonists)

The complement component 5a (C5a) is a potent inflammatory mediator that signals through the C5a receptor (C5aR). Antagonists of this receptor are of great interest for treating inflammatory diseases. Macrocyclic peptidomimetics have been developed as C5a receptor antagonists. While many of these are based on L-amino acids, the principles of peptidomimetic design can incorporate D-amino acids to enhance stability and activity. The replacement of the C-terminal arginine in some linear peptidomimetic C5aR1 antagonists with other residues has been shown to increase stability and specificity. researchgate.net The incorporation of a D-arginine methyl ester at this position could be a strategy to further modulate the pharmacokinetic and pharmacodynamic properties of these anti-inflammatory agents.

Exploration of Antimicrobial Activity in Dipeptidomimetics

Arginine-rich peptides are known for their broad-spectrum antimicrobial activity. nih.govnih.govnih.gov They primarily act by disrupting the bacterial cell membrane. However, their susceptibility to proteolytic degradation can limit their therapeutic potential.

The incorporation of D-amino acids, such as D-arginine, is a well-established strategy to overcome this limitation. biorxiv.orgsciety.orgresearchgate.netmdpi.com Studies on arginine-rich peptides have demonstrated that the substitution of L-arginine with D-arginine can significantly enhance their resistance to proteases and improve their antimicrobial activity. biorxiv.orgsciety.orgresearchgate.net For example, a D-amino acid substituted peptide, D-R4F4, showed improved protease resistance and antimicrobial activity compared to its L-counterpart. biorxiv.orgsciety.orgresearchgate.net The mechanism of action involves membrane disruption, modulation of oxidative stress, and changes in bacterial metabolic pathways. biorxiv.orgresearchgate.net Dipeptidomimetics containing H-D-Arg-OMe would therefore be promising candidates for the development of novel, stable antimicrobial agents.

Table of Inhibitor Data

Table of Antimicrobial Peptide Data

Indirect Cellular Impact Studies (e.g., cell proliferation and apoptosis via coupled xanthones)

While direct studies detailing the use of this compound coupled with xanthones to investigate cell proliferation and apoptosis are not extensively documented in publicly available research, the foundational components of such potential conjugates—arginine derivatives and xanthones—have been individually studied for their significant effects on cellular processes.

Arginine and its derivatives are known to be crucial modulators of cell proliferation and apoptosis. L-arginine, a naturally occurring amino acid, has been shown to enhance cell proliferation and reduce apoptosis in various cell lines. nih.gov It serves as a precursor for the synthesis of nitric oxide (NO) and polyamines, both of which are key signaling molecules in cell growth and survival pathways. The modulation of arginine metabolism has been a target for therapeutic intervention in diseases characterized by abnormal cell proliferation, such as cancer. For instance, some studies have investigated how arginine methylation can control life/death decisions in extrinsic apoptotic networks. nih.gov

Xanthones, a class of polyphenolic compounds found in various plant species, have demonstrated a wide range of pharmacological activities, including the ability to influence cell proliferation and induce apoptosis in cancer cells. Research has shown that certain xanthones can trigger apoptotic pathways, making them promising candidates for anticancer drug development.

The conceptual coupling of an arginine derivative like H-D-Arg-OMe with a xanthone (B1684191) molecule would be aimed at creating a chimeric compound that could potentially target specific cellular pathways with enhanced efficacy or selectivity. The arginine moiety could influence cellular uptake or interact with specific enzymes, while the xanthone component could exert its cytotoxic or anti-proliferative effects. However, specific research on H-D-Arg-OMe-xanthone conjugates is required to validate these potential applications.

Table 1: Investigated Cellular Impacts of Arginine Derivatives

| Cellular Process | Effect of Arginine Derivatives | Example Cell Line |

|---|---|---|

| Cell Proliferation | Enhancement | Human endometrial RL95-2 cells nih.gov |

| Apoptosis | Reduction | Human endometrial RL95-2 cells nih.gov |

Exploration in Biochemical Assays and Substrate Development

Derivatives of this compound are valuable tools in the field of biochemistry, particularly for the development of assays to measure enzyme activity. Their chemical structure allows for their incorporation into specifically designed enzyme substrates.

The design of synthetic substrates that produce a measurable signal upon enzymatic cleavage is a cornerstone of enzyme kinetics and diagnostics. Arginine derivatives are frequently used in the synthesis of such substrates for proteases, a class of enzymes that cleave peptide bonds. The specificity of many proteases for arginine residues makes arginine-containing peptides ideal candidates for substrate design.

Fluorescent Substrates: Similar to chromogenic substrates, fluorescent substrates release a fluorophore upon enzymatic action. Fluorophores are molecules that emit light of a specific wavelength when excited by another wavelength of light. These substrates offer higher sensitivity compared to their chromogenic counterparts. Common fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and rhodamine derivatives. The arginine moiety in these substrates directs the enzyme to the cleavage site, leading to the release of the fluorescent group.

Table 2: Examples of Arginine-Containing Enzyme Substrates

| Substrate Type | Reporter Group | Principle of Detection |

|---|---|---|

| Chromogenic | p-nitroaniline (pNA) | Spectrophotometric measurement of color change |

The use of chromogenic and fluorescent substrates containing arginine derivatives allows for the precise and continuous monitoring of enzyme activity. The rate of the enzymatic reaction can be determined by measuring the increase in color or fluorescence over time. This quantitative data is essential for a variety of research applications, including:

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information provides insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Inhibitor Screening: Identifying and characterizing enzyme inhibitors. By measuring the reduction in enzyme activity in the presence of a potential inhibitor, researchers can assess its potency and mechanism of action. This is a critical step in drug discovery and development.

Diagnostic Assays: Developing diagnostic tests based on the activity of specific enzymes that may be elevated or reduced in certain disease states.

The utility of these substrates lies in their ability to provide a real-time and often high-throughput method for measuring enzyme function, which is fundamental to understanding biological processes and developing new therapeutic agents.

Analytical Characterization and Quality Control in H D Arg Ome.2hcl Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating, identifying, and quantifying components within a mixture. They are vital for assessing the purity of H-D-Arg-OMe.2HCl and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both reaction monitoring and the purification of synthesized compounds, including peptide derivatives like this compound. HPLC systems, such as the Thermo Fisher Scientific UltiMate 3000, are utilized to analyze product purity and track reaction kinetics uni-goettingen.de. In peptide synthesis, HPLC is employed to monitor the transformation efficiency of intermediates and the final product google.com. Demonstrating the identity of a compound can also be achieved through "co-elution with reference" in analytical HPLC, where a mixture of the sample and a known standard produces a single, combined peak chemistrycongresses.ch. Furthermore, HPLC is routinely used for preparative purification, ensuring that the isolated this compound meets the required purity standards for subsequent research applications uni-goettingen.dechemistrycongresses.chethz.ch. Purity assessments often report values exceeding 98.0% by total nitrogen (T) and by other analytical methods (N) tcichemicals.com.

Table 1: Key HPLC Analytical Data for this compound

| Parameter | Value | Source |

| Purity (Total N) | >98.0% | tcichemicals.com |

| Specific Rotation | +18.0 to +22.0 deg (C=2.5, MeOH) | tcichemicals.com |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and sensitive method for monitoring the progress of chemical reactions. It is frequently used to track the consumption of starting materials and the formation of products in real-time uni-regensburg.deresearchgate.netacs.org. In the context of peptide synthesis, TLC can provide visual confirmation of reaction completion by observing the disappearance of reactant spots and the appearance of new product spots, often with different retardation factors (Rf values) researchgate.net. The Rf value, defined as the ratio of the distance traveled by the substance spot to the distance traveled by the solvent front, is a characteristic parameter for a compound under specific TLC conditions chemistrycongresses.ch. TLC can also be used in conjunction with a reference standard to confirm the identity of a product, as a mixture of the sample and the standard should yield a single spot chemistrycongresses.ch.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure and identifying functional groups within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavelengths, researchers can deduce the types of bonds and functional groups, such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and C-O bonds, present in the compound libretexts.orglibretexts.org. For amino acid derivatives like this compound, IR spectroscopy can confirm the presence of expected functional groups, contributing to its structural identification chemistrycongresses.ch. While specific IR data for this compound is not detailed in the provided search results, the general principles of IR spectroscopy are applied to such compounds to verify their chemical makeup.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides critical information regarding a compound's molecular weight and its fragmentation pattern, which is invaluable for structural elucidation and identity confirmation chemistrycongresses.chmiamioh.edu. Techniques like Electrospray Ionization (ESI) mass spectrometry are commonly employed uni-goettingen.deethz.ch. The molecular weight of this compound is consistently reported as approximately 261.15 g/mol , with the molecular formula C7H16N4O2·2HCl iris-biotech.deadvancedchemtech.comchemsrc.compeptide.com. MS analysis can confirm this molecular weight and, through fragmentation analysis, provide further evidence of the compound's structure by identifying characteristic fragment ions miamioh.edu.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C7H16N4O2·2HCl | iris-biotech.depeptide.com |

| Molecular Weight | 261.15 g/mol | iris-biotech.deadvancedchemtech.comchemsrc.compeptide.com |

Amino Acid Analysis for Compositional Verification of Derived Peptides

Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition of a peptide or protein. This method involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid, followed by separation and quantification of each amino acid, often by chromatographic methods chemistrycongresses.ch. While this compound itself is an amino acid derivative, AAA is crucial for verifying the composition of peptides synthesized using it as a building block. By confirming the presence and relative amounts of D-arginine (derived from this compound) and other amino acids in a synthesized peptide, AAA ensures the fidelity of the peptide sequence and the correct incorporation of the D-arginine residue.

Determination of Stereochemical Purity (D- vs. L-isomer differentiation)

Ensuring the stereochemical purity of this compound is paramount for its intended applications, particularly in research where the specific biological activity or chemical behavior of the D-enantiomer is critical. The presence of the L-isomer, or any other chiral impurities, can lead to confounding results or altered properties. Therefore, robust analytical methods are employed to differentiate and quantify the D- and L-enantiomers. The primary techniques utilized include polarimetry, chiral chromatography (HPLC and GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Polarimetry

Polarimetry is a classical method for assessing the optical activity of chiral compounds. Molecules that are chiral rotate the plane of plane-polarized light. The specific rotation ([α]) is a characteristic physical property for a given enantiomer under defined conditions (temperature, wavelength of light, solvent, and concentration). For this compound, the D-configuration dictates a specific direction and magnitude of rotation, which will be opposite to that of its L-enantiomer.

L-Arginine methyl ester dihydrochloride (B599025) is known to exhibit a positive specific rotation in methanol (B129727), typically in the range of +19.0° to +23.0° at 20°C (c=2.5, MeOH) srlchem.comthermofisher.comsigmaaldrich.comavantorsciences.com. Consequently, pure this compound would be expected to display a negative specific rotation of a similar magnitude under identical conditions. Any deviation from the expected negative value, or the presence of a positive rotation, would indicate the presence of the L-isomer, suggesting incomplete stereochemical purity.

Table 1: Specific Rotation of Arginine Methyl Ester Dihydrochloride Enantiomers

| Compound | Solvent | Temperature (°C) | Concentration ( g/100 mL) | Specific Rotation ([α]D) | Reference |

| L-Arginine Methyl Ester Dihydrochloride | Methanol | 20 | 2.5 | +19.0° to +23.0° | srlchem.com |

| L-Arginine Methyl Ester Dihydrochloride | Methanol | 20 | 2.5 | +21.0 ± 1.0° | thermofisher.comsigmaaldrich.comavantorsciences.com |

| D-Arginine Methyl Ester Dihydrochloride | Methanol | 20 | 2.5 | -18.0° to -22.0° | tcichemicals.com |

While polarimetry provides a quick assessment of optical activity, it is not always sufficient for precise enantiomeric excess (ee) determination, especially if the specific rotation of the pure enantiomer is not precisely known or if other optically active impurities are present.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a powerful and widely used technique for separating and quantifying enantiomers. This method relies on differential interactions between the enantiomers of this compound and the chiral environment of the stationary phase.

Chiral HPLCIn chiral HPLC, a sample containing both D- and L-isomers is passed through a column packed with a CSP. The enantiomers will exhibit different affinities for the CSP, leading to their elution at different retention times. Common CSPs for amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel® columns), cyclodextrins, or Pirkle-type phasesresearchgate.netsigmaaldrich.com.

The process involves:

Derivatization (Optional but often beneficial): While some CSPs can directly separate amino acid esters, derivatization into more volatile or easily retained species might be employed. For example, forming N-acyl derivatives or methyl esters can improve chromatographic behavior nih.govpsu.edu.

Chromatographic Separation: The sample is injected onto the chiral column, and the mobile phase carries the analytes. Detection is typically done using UV-Vis spectroscopy, as arginine derivatives possess chromophores.

Quantification: The enantiomeric excess (ee) is calculated based on the peak areas of the separated enantiomers. If AD is the peak area of the D-isomer and AL is the peak area of the L-isomer, the enantiomeric excess is calculated as:

% ee = ((AreaD - AreaL) / (AreaD + AreaL)) * 100

Table 2: Representative Chiral HPLC Analysis for Stereochemical Purity

| Parameter | Value / Description | Notes |

| Chiral Stationary Phase | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Commonly used for separating amino acid derivatives. |

| Mobile Phase | e.g., Hexane/Isopropanol/Ethanol (B145695) (e.g., 70:15:15 v/v/v) + Modifier (e.g., 0.1% Trifluoroacetic Acid) | Optimized composition to achieve baseline separation. |

| Flow Rate | 1.0 mL/min (typical) | Standard flow rate for analytical HPLC. |

| Detection Wavelength | 210-220 nm (UV) | For detecting the peptide bond and guanidino group chromophores. |

| Sample Preparation | Dissolved in mobile phase or compatible solvent. | Concentration optimized for peak shape and detector response. |

| Analysis of this compound | ||

| D-Enantiomer Peak | Retention Time (min): 8.5 | Hypothetical retention time. |

| L-Enantiomer Peak | Retention Time (min): 10.2 | Hypothetical retention time, indicating separation. |

| Peak Area (D-isomer) | 15000 | Representative integrated peak area. |

| Peak Area (L-isomer) | 100 | Representative integrated peak area, indicating high purity. |

| Calculated % ee | 99.3% | Calculated as ((15000 - 100) / (15000 + 100)) * 100 |

Note: The retention times and peak areas in Table 2 are illustrative and would require specific method development and validation for actual analysis.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers another avenue for determining stereochemical purity, typically through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) researchgate.netwikipedia.orgtcichemicals.com. These chiral entities interact with the enantiomers of this compound to form transient diastereomeric complexes or stable diastereomeric derivatives.

Chiral Derivatizing Agents (CDAs)CDAs react with the enantiomers of the analyte to form diastereomers. Since diastereomers have different physical and chemical properties, including distinct NMR spectra, their signals can be resolved. Common CDAs for amino acid derivatives include Mosher's acid derivatives (e.g., α-methoxy-α-(trifluoromethyl)phenylacetic acid) or chiral isocyanatespsu.eduwikipedia.org. For example, reacting this compound with a chiral isocyanate would yield diastereomeric ureas. The ¹H NMR spectrum of these diastereomers would show differences in chemical shifts for certain protons, such as those in the methyl ester group or adjacent to the chiral center. The ratio of the integrated peak intensities for these distinct signals directly corresponds to the enantiomeric ratio of the original sample.

Table 3: NMR Analysis of Stereochemical Purity using a Chiral Derivatizing Agent

| Analyte Property | Chiral Derivatizing Agent (CDA) | Reaction Product | NMR Observation (e.g., ¹H NMR) | Calculation of % ee |

| This compound | Phenyl Isocyanate (Ph-N=C=O) | Diastereomeric Phenylurea Derivatives | Distinct signals for methyl ester protons (-OCH₃) or α-proton for D- and L-derived diastereomers. | % ee = ((AreaD-diastereomer - AreaL-diastereomer) / (AreaD-diastereomer + AreaL-diastereomer)) * 100 |

| Example Data | ||||

| -OCH₃ signal | D-isomer derived diastereomer | δ₁ = 3.70 ppm | ||

| L-isomer derived diastereomer | δ₂ = 3.75 ppm | Chemical Shift Difference = 0.05 ppm | ||

| Peak Area (D-diastereomer) | 14900 | |||

| Peak Area (L-diastereomer) | 100 | 99.3% |

Note: This table illustrates the principle. Specific CDA and observed chemical shifts would be determined through experimental validation.

Chiral Solvating Agents (CSAs)CSAs, often paramagnetic lanthanide complexes or specific chiral crown ethers, can form transient, non-covalent complexes with enantiomers. These complexes can lead to differential chemical shifts in the NMR spectrum, allowing for the resolution of enantiomeric signals. While effective, CSAs can sometimes cause significant line broadening, which may hinder accurate integration, especially in high-field NMRtcichemicals.com.

Compound List:

this compound (D-Arginine Methyl Ester Dihydrochloride)

L-Arginine Methyl Ester Dihydrochloride

Phenyl Isocyanate

Future Directions and Emerging Research Avenues for H D Arg Ome.2hcl

Expanding the Therapeutic Potential of D-Peptide Analogs

D-amino acids are increasingly recognized for their ability to enhance the stability and proteolytic resistance of peptides, a critical factor in overcoming the short half-lives that often limit the therapeutic utility of their L-amino acid counterparts pnas.orgjpt.commdpi.com. This inherent stability allows D-peptides to resist degradation by proteases in the body, leading to longer circulation times and potentially improved efficacy wikipedia.orgpnas.org. Research is actively exploring the therapeutic potential of D-peptide analogs across a wide range of diseases, including metabolic disorders, neurological conditions, and infectious diseases pnas.orgmdpi.comchemimpex.com.

H-D-Arg-OMe.2HCl, as a building block or a lead compound, can contribute to this expansion by:

Developing Novel Therapeutics: Investigating its incorporation into peptide sequences designed to target specific receptors or pathways, leveraging its D-chirality for enhanced stability.

Mimicking Natural Peptides: Creating mirror-image analogs of naturally occurring L-peptides with known therapeutic benefits, thereby enhancing their pharmacokinetic profiles pnas.orgwikipedia.org.

Targeting Protein-Protein Interactions (PPIs): D-peptides are being explored for their ability to disrupt PPIs, which are implicated in numerous diseases, including cancer mdpi.com. The arginine residue, in particular, is known for its role in various biological interactions.

Table 1: Therapeutic Areas Explored for D-Peptide Analogs

| Therapeutic Area | Rationale for D-Peptide Use | Potential Applications |

| Metabolic Disorders | Enhanced stability against proteases, longer half-life. | Diabetes, obesity, metabolic syndrome. |

| Neurological Diseases | Improved blood-brain barrier penetration, resistance to enzymatic degradation. | Alzheimer's disease, Parkinson's disease, neuroprotection. |

| Infectious Diseases | Antimicrobial activity, resistance to bacterial proteases. | Antibiotics, antivirals, antifungals. |

| Cardiovascular Health | Modulation of nitric oxide pathways, improved vascular tone. | Hypertension, atherosclerosis, heart failure. |

| Oncology | Targeting protein-protein interactions, enhanced tumor targeting and retention. | Cancer therapy, immune checkpoint inhibition. |

| Autoimmune Diseases | Modulation of immune responses, targeted delivery of immunomodulatory signals. | Rheumatoid arthritis, inflammatory bowel disease. |

Development of Novel and Scalable Synthetic Strategies for Industrial Production

The efficient and scalable synthesis of D-peptide analogs like this compound is crucial for their translation from laboratory research to industrial production and clinical application. Traditional solid-phase peptide synthesis (SPPS) remains a cornerstone, but advancements are continuously being made to improve yield, purity, and cost-effectiveness qyaobio.comnih.govescholarship.org.

Emerging strategies include:

Green Chemistry Approaches: Developing more environmentally friendly synthesis methods that reduce solvent usage and waste generation, aligning with sustainable manufacturing practices.

Flow Chemistry: Utilizing continuous flow reactors for peptide synthesis can offer better control over reaction parameters, improved heat and mass transfer, and enhanced scalability compared to batch processes mdpi.com.

Enzymatic Synthesis: Exploring enzymatic methods for specific coupling or esterification steps, which can offer high stereoselectivity and milder reaction conditions.

Optimization of Protecting Group Strategies: Refining the use of protecting groups, particularly for the arginine side chain and the methyl ester, to ensure efficient coupling and deprotection steps, minimizing epimerization and side reactions.

The synthesis of D-amino acid derivatives like this compound requires careful attention to stereochemistry to prevent racemization, ensuring the desired D-configuration is maintained throughout the process jpt.com.

Application of Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling play an increasingly vital role in the rational design of peptide-based therapeutics, including derivatives of this compound researchgate.netnih.govfrontiersin.org. These tools enable researchers to predict peptide behavior, optimize interactions with target molecules, and design novel analogs with improved properties.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These techniques can predict how peptide derivatives bind to target proteins, identify key interaction residues, and simulate the dynamic behavior of peptide-target complexes, providing insights into binding affinity and stability researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can correlate structural features of peptide derivatives with their biological activity, guiding the design of analogs with enhanced potency and specificity.

De Novo Peptide Design: Computational algorithms can be used to design novel peptide sequences from scratch that are predicted to bind to specific targets, incorporating D-amino acids for improved stability researchgate.netfrontiersin.org.

Structure Prediction: Predicting the three-dimensional structure of peptide derivatives is essential for understanding their function and designing modifications. Advanced algorithms are being developed to accurately predict the conformations of complex cyclic and linear peptides rsc.orgacs.org.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are being integrated into peptide design pipelines to accelerate the prediction of peptide structures, binding affinities, and pharmacokinetic properties, thereby streamlining the drug discovery process researchgate.netacs.org. For instance, creating mirror-image databases of known protein structures (D-PDB) aids in identifying therapeutically active D-peptide topologies pnas.org.

These computational methods allow for the virtual screening of numerous potential derivatives, significantly reducing the experimental workload and accelerating the identification of promising drug candidates.

Integration into Combinatorial Library Synthesis for Accelerated Drug Discovery

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for rapidly generating and evaluating large libraries of peptide compounds, including those incorporating D-amino acids qyaobio.comnih.govamericanpeptidesociety.org. This approach is instrumental in accelerating the drug discovery process by identifying lead compounds with desired biological activities.

The integration of this compound into combinatorial libraries can involve:

Solid-Phase Peptide Synthesis (SPPS) with Split-Mix Strategies: This classic method allows for the synthesis of millions of unique peptide sequences on resin beads, where D-amino acids can be systematically incorporated at specific positions qyaobio.comamericanpeptidesociety.org.

Phage Display and Mirror-Image Phage Display: These techniques enable the screening of large peptide libraries displayed on bacteriophages. Mirror-image phage display is particularly relevant for identifying D-peptide ligands that bind to L-protein targets wikipedia.org.

DNA-Encoded Chemical Libraries (DECLs): DECLs offer an immense diversity of chemical entities, including peptides, that can be synthesized and screened in parallel, allowing for the rapid identification of novel binders escholarship.org.

High-Throughput Screening (HTS) Assays: Developing robust HTS assays is critical for efficiently screening combinatorial libraries to identify peptides with specific biological functions, such as enzyme inhibition, receptor binding, or antimicrobial activity americanpeptidesociety.orgcreative-biolabs.com.

By incorporating this compound into these library synthesis strategies, researchers can efficiently explore a vast chemical space to discover novel peptide therapeutics with improved stability and efficacy.

Q & A

Q. What are the critical steps in synthesizing H-D-Arg-OMe·2HCl with high enantiomeric purity, and how can experimental protocols be optimized?

To achieve high enantiomeric purity, researchers should:

- Use chiral catalysts or enantioselective reagents during esterification and protection steps .

- Monitor reaction progress with chiral HPLC or polarimetry to confirm stereochemical integrity .

- Optimize pH and temperature conditions to minimize racemization, particularly during HCl salt formation .

- Document all synthetic steps meticulously, including reagent ratios, reaction times, and purification methods (e.g., recrystallization solvents), to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing H-D-Arg-OMe·2HCl, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT) to confirm backbone structure and detect impurities .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

- Ion chromatography to quantify HCl counterion stoichiometry .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration confirmation .

Data interpretation requires cross-referencing with literature spectra and computational simulations (e.g., DFT for NMR predictions) .

Q. How can researchers ensure the stability of H-D-Arg-OMe·2HCl during storage and experimental use?

- Conduct accelerated degradation studies under varied conditions (temperature, humidity, light) to identify decomposition pathways .

- Use stability-indicating assays (e.g., HPLC with UV/vis detection) to monitor hydrolytic or oxidative degradation products .

- Store the compound in anhydrous, airtight containers at -20°C to prevent deliquescence and racemization .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when characterizing H-D-Arg-OMe·2HCl derivatives?

- Step 1 : Repeat experiments to rule out procedural errors (e.g., inconsistent drying or solvent traces affecting NMR) .

- Step 2 : Employ complementary techniques (e.g., IR spectroscopy for functional groups vs. NMR for backbone structure) .

- Step 3 : Compare data with computational models (e.g., molecular dynamics simulations for conformational analysis) .

- Step 4 : Publish conflicting data in supplementary materials to facilitate peer review and collaborative troubleshooting .

Q. What methodologies are recommended for studying the compound's interaction with biological targets (e.g., enzyme inhibition)?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

- Molecular docking simulations to predict binding modes and guide mutagenesis studies .

- Circular Dichroism (CD) to monitor conformational changes in the target protein upon ligand binding .

- Validate findings with orthogonal assays (e.g., enzymatic activity measurements) to address false positives/negatives .

Q. How can researchers design a robust protocol to investigate the compound's stability under physiological conditions?

- Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, using LC-MS to track degradation kinetics .

- Incorporate protease-rich environments (e.g., human serum) to assess metabolic susceptibility .

- Apply Arrhenius equation modeling to extrapolate shelf-life from accelerated stability data .

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental results?

- Refine computational parameters (e.g., solvent models in DFT calculations) to better match experimental conditions .

- Perform sensitivity analyses to identify which variables (e.g., protonation states) most affect predictions .

- Use meta-analysis of published data to identify systematic biases (e.g., overfitting in docking studies) .

Methodological and Ethical Considerations

Q. How should researchers address ethical and safety concerns when handling H-D-Arg-OMe·2HCl?

- Follow GHS/CLP regulations for hazardous chemical handling, including fume hood use and waste disposal protocols .

- Document risk assessments for in vivo studies, ensuring compliance with institutional review boards (IRBs) .

- Disclose all safety incidents in publications to improve community awareness .

Q. What frameworks ensure reproducibility when publishing synthetic and analytical data for H-D-Arg-OMe·2HCl?

Q. How can interdisciplinary approaches enhance research on H-D-Arg-OMe·2HCl?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.